tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate
Overview
Description
tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a tert-butyl ester group, a bromine atom at the 3-position, and a formyl group at the 6-position of the indole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of an indole derivative, followed by formylation and esterification reactions. The reaction conditions often include the use of brominating agents like N-bromosuccinimide (NBS) and formylating agents such as Vilsmeier-Haack reagent. The final esterification step involves the use of tert-butyl alcohol and an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to minimize by-products and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions to cleave the ester bond.
Major Products:
- Substitution reactions yield various substituted indole derivatives.
- Oxidation and reduction reactions modify the formyl group to carboxylic acids or alcohols.
- Hydrolysis yields the corresponding carboxylic acid .
Scientific Research Applications
Chemistry: tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural product analogs .
Biology and Medicine: Indole derivatives, including this compound, have shown potential in biological applications such as anticancer, antimicrobial, and antiviral activities. They are used in the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and agrochemicals. Its versatility makes it valuable in various chemical manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate depends on its application. In biological systems, indole derivatives often interact with specific enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- tert-Butyl 3-formyl-1H-indole-1-carboxylate
- tert-Butyl 6-bromo-3-formyl-1H-indole-1-carboxylate
- tert-Butyl 3-bromo-1H-indole-1-carboxylate
Comparison: tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate is unique due to the presence of both bromine and formyl groups, which provide distinct reactivity and potential for further functionalization. Compared to similar compounds, it offers a broader range of synthetic applications and biological activities .
Properties
IUPAC Name |
tert-butyl 3-bromo-6-formylindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-14(2,3)19-13(18)16-7-11(15)10-5-4-9(8-17)6-12(10)16/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQSLHQTQWHYER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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